D-Lactal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Lactal, also known as D-lactic acid, is a stereoisomer of lactic acid. It is a normal intermediate in the fermentation (oxidation, metabolism) of sugar. Unlike its counterpart L-lactic acid, which is the principal isomer produced by humans, D-lactic acid is less common but has significant implications in various biological and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

D-lactic acid can be synthesized through several methods. One common route involves the fermentation of carbohydrates by specific bacterial strains that produce D-lactic acid as a byproduct. Another method includes the chemical synthesis from racemic mixtures of lactic acid, followed by separation of the D-isomer using chiral resolution techniques .

Industrial Production Methods

Industrial production of D-lactic acid typically involves microbial fermentation. Specific strains of bacteria, such as Lactobacillus delbrueckii, are employed to ferment sugars like glucose or sucrose under controlled conditions. The fermentation process is optimized to maximize the yield of D-lactic acid while minimizing the production of L-lactic acid .

Análisis De Reacciones Químicas

Types of Reactions

D-lactic acid undergoes various chemical reactions, including:

Oxidation: D-lactic acid can be oxidized to pyruvate by lactate oxidase.

Reduction: It can be reduced to propylene glycol under specific conditions.

Substitution: D-lactic acid can participate in esterification reactions to form lactate esters.

Common Reagents and Conditions

Oxidation: Lactate oxidase in the presence of oxygen.

Reduction: Hydrogenation using catalysts like nickel or palladium.

Substitution: Acidic or basic catalysts for esterification reactions.

Major Products

Oxidation: Pyruvate.

Reduction: Propylene glycol.

Substitution: Lactate esters.

Aplicaciones Científicas De Investigación

D-lactic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of various compounds.

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its potential in treating conditions like D-lactic acidosis and as a biomarker for certain metabolic disorders.

Industry: Utilized in the production of biodegradable plastics, food additives, and pharmaceuticals .

Mecanismo De Acción

D-lactic acid exerts its effects primarily through its role in metabolic pathways. It is produced during anaerobic glycolysis and can be converted to pyruvate by lactate dehydrogenase. This conversion is crucial for maintaining the balance of NADH and NAD+ in cells. D-lactic acid can also act as a signaling molecule, influencing various cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

L-lactic acid: The principal isomer produced by humans, involved in many physiological processes.

Lactulose: A synthetic disaccharide used as a laxative and prebiotic.

Lactose: A disaccharide found in milk, composed of glucose and galactose

Uniqueness of D-Lactic Acid

D-lactic acid is unique due to its specific stereochemistry, which allows it to participate in distinct biochemical pathways compared to L-lactic acid. Its production and accumulation can lead to conditions like D-lactic acidosis, which is not observed with L-lactic acid .

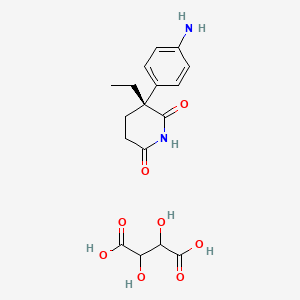

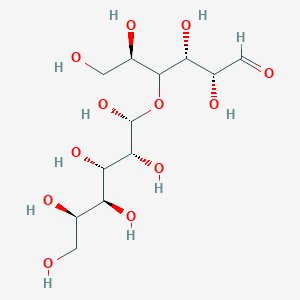

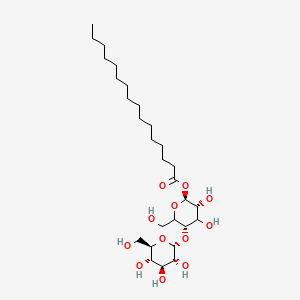

Propiedades

Fórmula molecular |

C12H24O12 |

|---|---|

Peso molecular |

360.31 g/mol |

Nombre IUPAC |

(2R,3R,5R)-4-[(1R,2R,3S,4S,5R)-1,2,3,4,5,6-hexahydroxyhexoxy]-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C12H24O12/c13-1-4(16)7(19)9(21)10(22)12(23)24-11(6(18)3-15)8(20)5(17)2-14/h2,4-13,15-23H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11?,12-/m1/s1 |

Clave InChI |

PYUOYXPEAXAJQI-ZWRLUOFISA-N |

SMILES isomérico |

C([C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C(O)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)

![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)

![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)

![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)

![2-Chloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid](/img/structure/B15289891.png)